(Z)-methyl 4-((3-(4-((2-hydroxyphenyl)amino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate
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Overview
Description
(Z)-methyl 4-((3-(4-((2-hydroxyphenyl)amino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thioxothiazolidinylidene moiety, which is known for its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 4-((3-(4-((2-hydroxyphenyl)amino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate typically involves multiple steps:
Formation of the thioxothiazolidinone ring: This step involves the reaction of a suitable thioamide with a halogenated carbonyl compound under basic conditions.
Attachment of the 2-hydroxyphenylamino group: This is achieved by reacting the intermediate with 2-hydroxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the benzoate moiety: The final step involves esterification with methyl 4-formylbenzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 4-((3-(4-((2-hydroxyphenyl)amino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Functionalized thioxothiazolidinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 4-((3-(4-((2-hydroxyphenyl)amino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its thioxothiazolidinone core is known to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-methyl 4-((3-(4-((2-hydroxyphenyl)amino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate involves its interaction with specific molecular targets. The thioxothiazolidinone moiety can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share a similar core structure and are known for their antidiabetic properties.
Thioxothiazolidinones: Compounds with a thioxothiazolidinone core exhibit a range of biological activities, similar to (Z)-methyl 4-((3-(4-((2-hydroxyphenyl)amino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
methyl 4-[(Z)-[3-[4-(2-hydroxyanilino)-4-oxobutyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S2/c1-29-21(28)15-10-8-14(9-11-15)13-18-20(27)24(22(30)31-18)12-4-7-19(26)23-16-5-2-3-6-17(16)25/h2-3,5-6,8-11,13,25H,4,7,12H2,1H3,(H,23,26)/b18-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQYPMJLMLHBNW-AQTBWJFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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